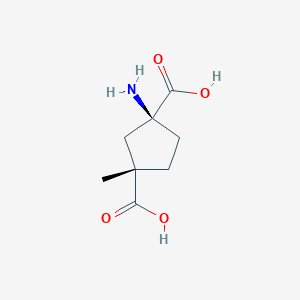
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is a polyether alcohol compound characterized by its long chain structure with multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polyether structure.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous or batch processes. The continuous process involves the use of a reactor where ethylene oxide is continuously fed into the system, while the batch process involves the sequential addition of ethylene oxide to the initiator in a controlled manner.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
Applications De Recherche Scientifique
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Utilized in the formulation of detergents, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is primarily based on its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their properties and affecting the function of membrane-associated proteins. This interaction can modulate various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and functional groups.
Polypropylene glycol (PPG): Similar polyether structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): Another polyether compound with tetrahydrofuran units.
Uniqueness
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct chemical and physical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in biological and medical research.
Propriétés
Numéro CAS |
390409-88-8 |
|---|---|
Formule moléculaire |
C20H42O10 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
undecoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C20H42O10/c1-2-3-4-5-6-7-8-9-10-11-22-13-24-15-26-17-28-19-30-20-29-18-27-16-25-14-23-12-21/h21H,2-20H2,1H3 |
Clé InChI |
UAQNNAOLDPGVAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOCOCOCOCOCOCOCOCOCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


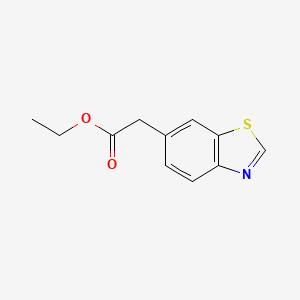
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
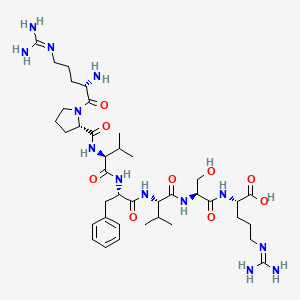
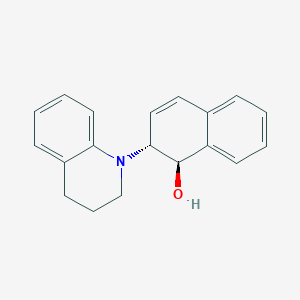
![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
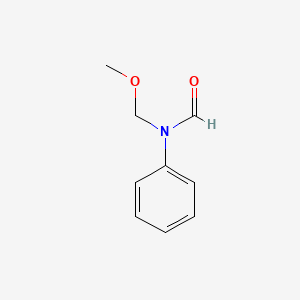
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)
![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)
